![molecular formula C13H14O2S B13590372 3-(Benzo[b]thiophen-3-yl)-3-methylbutanoic acid](/img/structure/B13590372.png)
3-(Benzo[b]thiophen-3-yl)-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzo[b]thiophen-3-yl)-3-methylbutanoic acid is a compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. Benzothiophenes are known for their diverse biological activities and applications in various fields such as pharmaceuticals, materials science, and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[b]thiophen-3-yl)-3-methylbutanoic acid can be achieved through several methods. One common approach involves the use of aryne intermediates with alkynyl sulfides. This method allows for the formation of the benzothiophene scaffold in a one-step intermolecular manner . Another method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira cross-coupling reaction, which has been demonstrated to be effective in synthesizing various benzothiophene derivatives .
Industrial Production Methods
Industrial production of benzothiophene derivatives often involves large-scale synthesis using efficient catalytic processes. The use of transition-metal catalysts, such as palladium, is common in these processes due to their ability to facilitate the formation of complex molecular structures with high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[b]thiophen-3-yl)-3-methylbutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene ring .
Scientific Research Applications
3-(Benzo[b]thiophen-3-yl)-3-methylbutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic applications, including as a ligand for cannabinoid receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(Benzo[b]thiophen-3-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for cannabinoid receptors, modulating their activity and influencing various physiological processes . The compound’s structure allows it to interact with different enzymes and receptors, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Benzo[b]thiophen-3-yl)-3-methylbutanoic acid include other benzothiophene derivatives such as:
Raloxifene: Used for the treatment of breast cancer and osteoporosis.
Zileuton: An anti-inflammatory drug used for the treatment of asthma.
Sertaconazole: An antifungal agent used for the treatment of fungal infections.
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which allows for unique interactions with molecular targets and pathways.
Properties
Molecular Formula |
C13H14O2S |
|---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
3-(1-benzothiophen-3-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C13H14O2S/c1-13(2,7-12(14)15)10-8-16-11-6-4-3-5-9(10)11/h3-6,8H,7H2,1-2H3,(H,14,15) |
InChI Key |
SHGBSBYIAJHEGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)O)C1=CSC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


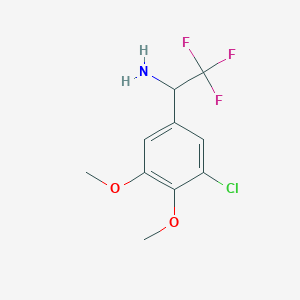
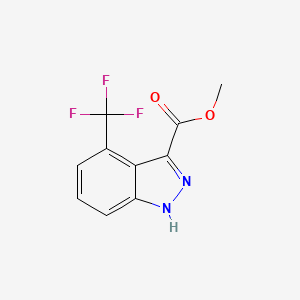
![2-Fluoro-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one](/img/structure/B13590313.png)
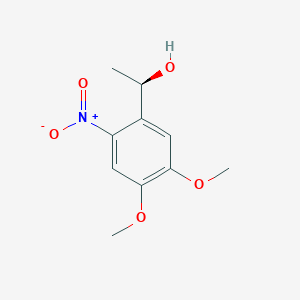
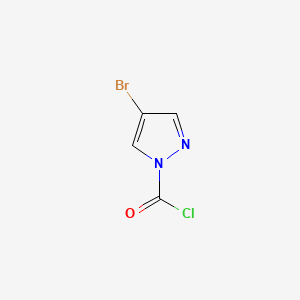
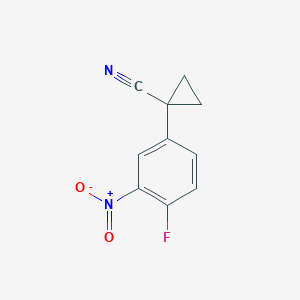
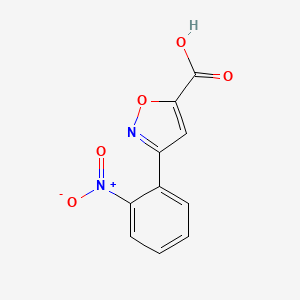
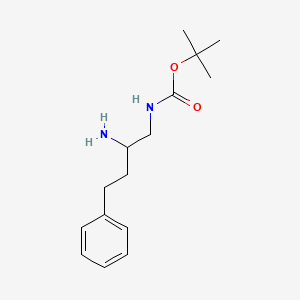
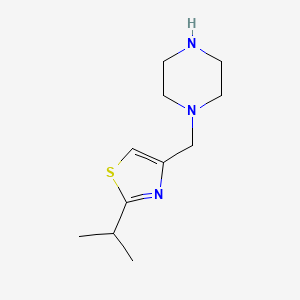
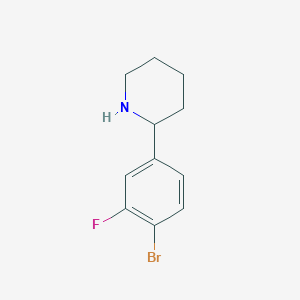
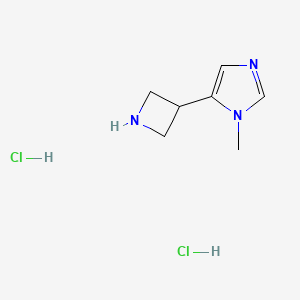
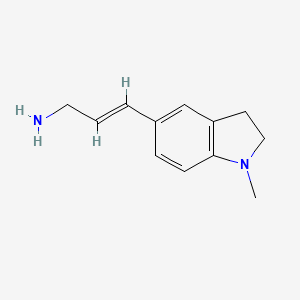
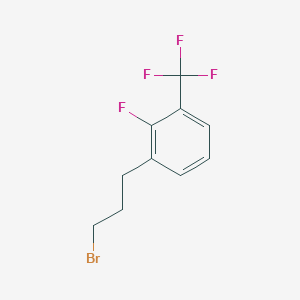
![1-[3-(2,2,2-trifluoroethyl)cyclobutyl]methanaminehydrochloride,Mixtureofdiastereomers](/img/structure/B13590383.png)
